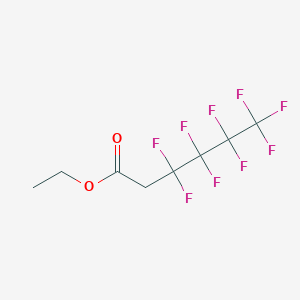
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and resistance to degradation. It is commonly used in various industrial applications due to its hydrophobic and oleophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate can be synthesized through esterification reactions involving perfluorinated carboxylic acids and ethanol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used to hydrolyze the ester bond.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as amides or thioesters can be formed.
Hydrolysis: The major products are 3,3,4,4,5,5,6,6,6-nonafluorohexanoic acid and ethanol.
Scientific Research Applications
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s hydrophobic properties make it useful in the study of membrane proteins and lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is employed in the production of specialty coatings, lubricants, and surfactants due to its chemical inertness and resistance to harsh environmental conditions.
Mechanism of Action
The mechanism by which ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms increases the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter membrane fluidity and protein function, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
- Ethyl 1,1,2,2,3,3,4,4,4-nonafluorobutanoate
Uniqueness
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and resistance to hydrolysis, making it particularly useful in applications requiring long-term stability and resistance to environmental degradation.
Properties
CAS No. |
172287-15-9 |
|---|---|
Molecular Formula |
C8H7F9O2 |
Molecular Weight |
306.13 g/mol |
IUPAC Name |
ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate |
InChI |
InChI=1S/C8H7F9O2/c1-2-19-4(18)3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 |
InChI Key |
OJIWQOOBUZRMCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















